4-chloro-N-methylpyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity compared to its carbocyclic analogue, benzene (B151609). This has made the pyridine scaffold a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its therapeutic efficacy.
Overview of Halogenated N-Alkylaminopyridines in Synthetic Chemistry
Within the broad family of pyridine derivatives, halogenated N-alkylaminopyridines represent a versatile class of building blocks in organic synthesis. The presence of a halogen atom, such as chlorine, on the pyridine ring introduces a site for nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures. The N-alkylamino group, in turn, can modulate the electronic properties of the pyridine ring and serve as a handle for further functionalization. These compounds are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the isomeric compound, 2-chloro-4-methylpyridin-3-amine, is a known intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor nevirapine, used in the treatment of HIV. nbinno.com
Historical Context of 4-Chloro-N-Methylpyridin-3-Amine Research
Specific research on this compound is not widely reported in the scientific literature. Its existence and properties are largely projected based on the extensive body of knowledge surrounding pyridine chemistry. While patents exist for the synthesis of related isomers, such as 3-amino-2-chloro-4-methylpyridine, a dedicated study or large-scale synthesis of this compound does not appear to be publicly documented. google.comgoogle.comepo.org This suggests that it may be a novel compound or an intermediate that has been synthesized on a small scale for specific research purposes that have not been published.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZIDHODYBNVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro N Methylpyridin 3 Amine
Classical Synthetic Routes and Their Evolution
Classical methods for synthesizing 4-chloro-N-methylpyridin-3-amine typically involve a sequence of fundamental organic reactions. These routes are often characterized by their reliance on readily available starting materials and well-established reaction conditions. The evolution of these methods has been driven by the need for improved yields, regioselectivity, and process safety.
A primary strategy for the synthesis of this compound involves the direct amination of a di-halogenated pyridine (B92270) precursor, most commonly 3,4-dichloropyridine (B130718). This nucleophilic aromatic substitution (SNAr) reaction introduces the amine functionality at the C3 position of the pyridine ring.
The reaction is typically carried out by treating 3,4-dichloropyridine with methylamine (B109427). The regioselectivity of this amination, favoring substitution at the C3 position over the C4 position, is a critical aspect of this synthetic route. This selectivity is influenced by the electronic properties of the pyridine ring, where the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack.
| Precursor | Reagent | Product | Notes |
| 3,4-Dichloropyridine | Methylamine | This compound | A common and direct amination approach. |
An alternative classical approach involves the chlorination of a pyridyl amine derivative. In this method, a precursor such as N-methylpyridin-3-amine is subjected to a chlorinating agent to introduce the chlorine atom at the C4 position. nih.gov
Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or chlorine gas. The success of this strategy hinges on achieving high regioselectivity for the C4 position. The directing effects of the amino group and the pyridine nitrogen play a crucial role in determining the site of chlorination.
| Precursor | Reagent | Product | Notes |
| N-Methylpyridin-3-amine | N-Chlorosuccinimide (NCS) | This compound | Regioselectivity is a key challenge in this approach. |
A third classical pathway focuses on the N-methylation of a pre-existing 4-chloropyridin-3-amine scaffold. nih.govsigmaaldrich.com This method is advantageous when 4-chloropyridin-3-amine is a readily available starting material. The reaction involves treating the primary amine with a methylating agent.
Various methylating agents can be employed, such as methyl iodide, dimethyl sulfate, or formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). The choice of reagent and reaction conditions is critical to prevent over-methylation to the quaternary ammonium (B1175870) salt and to ensure high yields of the desired secondary amine.
| Precursor | Reagent | Product | Notes |
| 4-Chloropyridin-3-amine | Methyl iodide | This compound | A straightforward methylation of the primary amine. |
| 4-Chloropyridin-3-amine | Dimethyl sulfate | This compound | Another common methylating agent. |
| 4-Chloropyridin-3-amine | Formaldehyde/Formic acid | This compound | Eschweiler-Clarke conditions for methylation. |
Modern and Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of substituted pyridines, including this compound. These modern approaches often offer improved selectivity, milder reaction conditions, and broader substrate scope compared to classical methods.
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper catalysts, have become powerful tools for the formation of C-N bonds in the synthesis of pyridine derivatives. acs.orgbeilstein-journals.org The Buchwald-Hartwig amination, for instance, allows for the coupling of an amine with a halo-pyridine.
In the context of synthesizing this compound, this could involve the palladium-catalyzed reaction of 3,4-dichloropyridine with methylamine. The use of specific ligands on the palladium catalyst is crucial for achieving high efficiency and selectivity in this transformation. These methods often provide a more general and milder route compared to traditional SNAr reactions. nih.gov
| Precursor | Amine Source | Catalyst System | Product |
| 3,4-Dichloropyridine | Methylamine | Palladium catalyst with a suitable ligand (e.g., XPhos) and a base (e.g., NaOtBu) | This compound |
The development of methods for the stereoselective and regioselective synthesis of highly substituted pyridines has been a significant area of research. rsc.orgrsc.orgacs.org While not always directly applied to the synthesis of a relatively simple molecule like this compound, the principles and methodologies developed are highly relevant.
These advanced strategies often involve multi-step sequences that build the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring with high control over the position of incoming substituents. nih.govnih.gov For example, directed ortho-metalation (DoM) strategies can be used to introduce substituents at specific positions on the pyridine ring with high regioselectivity. While a direct application to this compound might be convoluted, these methods offer powerful tools for creating more complex analogues.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of pyridine derivatives is essential for developing sustainable and environmentally benign chemical processes. rasayanjournal.co.inresearchgate.net Traditional methods for preparing such compounds often involve hazardous reagents, toxic solvents, and generate significant chemical waste. rasayanjournal.co.in Applying the 12 Principles of Green Chemistry, first articulated by Paul Anastas and John Warner, provides a framework for a more sustainable synthesis of this compound. nih.gov
Key green chemistry strategies applicable to the synthesis of this target molecule include:
Catalysis over Stoichiometric Reagents: Employing catalytic methods, rather than stoichiometric reagents, is a core principle. nih.gov For instance, the synthesis of substituted pyridines can be achieved using iron-catalyzed cyclization, which avoids the use of more toxic or expensive catalysts. rsc.org
Use of Safer Solvents and Reaction Conditions: A significant portion of chemical waste comes from volatile organic solvents. sphinxsai.com Green approaches prioritize the use of safer solvents like water or ethanol, or even solvent-free conditions. rasayanjournal.co.innih.gov Microwave-assisted synthesis, for example, can accelerate reaction times and often allows for the use of greener solvents, leading to higher yields and purer products with less energy consumption. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. sphinxsai.com Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, are highly atom-economical and align with green chemistry goals by reducing steps and waste. rasayanjournal.co.innih.gov
Renewable Feedstocks and Waste Prevention: A greener synthesis of this compound would ideally start from renewable resources. While many pyridine syntheses rely on petroleum-based precursors, research into bio-based starting materials is growing. rsc.org Furthermore, designing processes that minimize or eliminate hazardous byproducts is crucial. For example, using aqueous methylamine solution instead of gaseous methylamine in combination with organic solvents can reduce costs and environmental impact, although care must be taken to avoid hydrolysis side-reactions. google.com
The following table outlines how green chemistry principles can be applied to a hypothetical synthesis of this compound.
| Principle of Green Chemistry | Application to Synthesis of this compound |
|---|---|
| 1. Waste Prevention | Design a synthetic route (e.g., a one-pot reaction) that minimizes the formation of byproducts. nih.gov |
| 2. Atom Economy | Utilize a multi-component reaction where the pyridine ring is assembled from simpler fragments, maximizing the incorporation of starting atoms into the final structure. rasayanjournal.co.in |
| 3. Less Hazardous Chemical Synthesis | Avoid highly toxic chlorinating agents and opt for safer alternatives or catalytic methods. nih.gov |
| 4. Designing Safer Chemicals | While the target molecule is fixed, this principle encourages consideration of the toxicological profile of all intermediates and reagents used. |
| 5. Safer Solvents and Auxiliaries | Replace volatile organic solvents like chloroform (B151607) or benzene (B151609) with water, ethanol, or supercritical CO2, or conduct the reaction under solvent-free conditions. rasayanjournal.co.inbiosynce.com |
| 6. Design for Energy Efficiency | Employ microwave-assisted synthesis or conduct reactions at ambient temperature and pressure to reduce energy consumption. nih.gov |
| 7. Use of Renewable Feedstocks | Explore starting materials derived from biomass rather than petroleum. rsc.org |
| 8. Reduce Derivatives | Avoid using protecting groups for the amine or other functional groups to shorten the synthesis and reduce waste. nih.gov |
| 9. Catalysis | Use a recyclable, non-toxic catalyst (e.g., an iron-based catalyst) for ring formation or functionalization steps instead of stoichiometric reagents. rsc.org |
| 10. Design for Degradation | Consider the environmental fate of the product and byproducts, designing them to be biodegradable where possible. |
| 11. Real-time Analysis for Pollution Prevention | Implement in-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation. nih.gov |
| 12. Inherently Safer Chemistry for Accident Prevention | Choose reagents and solvents that minimize the risk of explosions, fires, and accidental releases. nih.gov |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of substituted pyridines is fundamental to controlling the outcome and optimizing reaction conditions. The formation of this compound likely involves key transformations such as nucleophilic aromatic substitution.
The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to attack by nucleophiles. This is in contrast to benzene, which typically undergoes electrophilic substitution. Nucleophilic aromatic substitution (SNAr) on a pyridine ring preferentially occurs at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. vaia.comechemi.com
The SNAr mechanism proceeds via a two-step addition-elimination process:
Nucleophilic Attack: A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a suitable leaving group (like a halide). This initial attack is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the substituted pyridine product. masterorganicchemistry.com
For an attack at the C-4 position (as with 4-chloropyridine), the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. vaia.comvaia.com This delocalization provides significant stabilization to the intermediate.
In contrast, when a nucleophile attacks the C-3 position, the resulting negative charge in the intermediate cannot be delocalized onto the nitrogen atom. echemi.comchegg.com The intermediate is therefore less stable, and reactions at the C-3 position are significantly slower and less common. This inherent reactivity pattern explains why direct substitution to place the chloro group at the C-4 position is mechanistically favored over the C-3 position. The synthesis of this compound would therefore likely involve the introduction of a chlorine atom at the 4-position of a pre-functionalized pyridine ring.
Achieving the specific 3,4-disubstitution pattern of this compound requires precise control over regioselectivity. The placement of multiple substituents on a pyridine ring is governed by a combination of electronic and steric effects of the groups already present on the ring, as well as the reaction conditions.
Several strategies can be employed to control selectivity:
Directing Group Effects: The synthesis of polysubstituted pyridines often relies on directing groups to control the position of incoming substituents. For example, a substituent at the C-2 position can influence the regioselectivity of subsequent reactions at the C-3 and C-4 positions. rsc.org
Pyridyne Intermediates: The formation of highly reactive pyridyne intermediates offers a unique pathway for the difunctionalization of pyridines. For example, a 3,4-pyridyne can be generated from a 3-chloropyridine (B48278) derivative. Subsequent regioselective addition of a nucleophile at the C-4 position, followed by quenching an intermediate at the C-3 position, can lead to the desired 3,4-disubstituted pattern. nih.govrsc.orgresearchgate.net The regioselectivity in these cases can be influenced by substituents that distort the pyridyne bond. nih.gov
Metalation and Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile is a powerful tool. However, accessing the C-3 and C-4 positions can be more challenging. Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the sequential and site-selective introduction of various groups onto a pre-halogenated pyridine core. researchgate.net The electronic properties of the pyridine ring change with each added substituent, influencing the pattern of subsequent reactions. researchgate.net
Ring Synthesis: Building the substituted pyridine ring from acyclic precursors is another approach. One-pot multicomponent reactions can provide access to highly substituted pyridines, where the substitution pattern is determined by the choice of starting materials. nih.govrsc.org
The following table summarizes factors that influence the final substitution pattern in the formation of multi-substituted pyridines.
| Factor | Influence on Selectivity | Example Application |
|---|---|---|
| Electronic Properties of the Ring | The electron-deficient nature of pyridine activates the C-2 and C-4 positions for nucleophilic attack. echemi.com | Direct chlorination at C-4 of a suitable pyridine precursor. |
| Existing Substituents | Electron-donating or -withdrawing groups can direct incoming reagents to specific positions. A C-2 alkoxy group, for instance, can direct a nucleophile to the C-4 position in a pyridyne reaction. rsc.org | Stepwise functionalization where the first substituent guides the placement of the second. |
| Reaction Intermediates | The use of transient intermediates like pyridynes allows for difunctionalization patterns that are not accessible through standard SNAr reactions. nih.govrsc.org | Generation of a 3,4-pyridyne followed by sequential addition of the chloro and methylamino functionalities (or their precursors). |
| Reaction Conditions | Solvent, temperature, and the nature of the base or catalyst can dramatically alter the regiochemical outcome of a reaction. acs.org | Using a specific solvent system to favor C-4 over C-2 alkylation. acs.org |
Comprehensive Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Scientific Literature
A thorough investigation into the advanced structural elucidation and spectroscopic interpretations of the chemical compound This compound has revealed a significant lack of specific, publicly accessible research data. Despite extensive searches for detailed experimental and theoretical spectroscopic information, foundational data required for a complete analysis—including Fourier Transform Infrared (FTIR), Raman, and advanced Nuclear Magnetic Resonance (NMR) spectra—are not available in the surveyed scientific literature and databases.
The inquiry was structured to focus on a detailed outline encompassing vibrational and NMR spectroscopic characterization. This included the analysis of functional groups by FTIR, molecular vibrational modes by Raman spectroscopy, and theoretical calculations of vibrational frequencies. Furthermore, the planned analysis of the compound's molecular architecture was to be supported by advanced 1H and 13C NMR techniques and various two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY.
However, searches for the specific compound This compound did not yield dedicated studies presenting this information. While spectroscopic data are available for various isomers and analogues, such as 2-chloro-4-methylpyridin-3-amine google.com and 4-chloro-N-methylaniline, this information is not applicable for the specific structural and electronic environment of this compound. The precise substitution pattern on the pyridine ring is critical in determining its unique spectroscopic fingerprint.
Consequently, without access to primary experimental data or computational studies for this compound, a scientifically accurate and informative article adhering to the requested detailed structure cannot be generated. The creation of data tables and in-depth discussions on its spectroscopic properties would be speculative and not based on established scientific findings.
Further research and publication of the spectroscopic characterization of this compound are necessary to enable a comprehensive analysis as outlined.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The definitive assignment of proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) signals is crucial for confirming the molecular structure of this compound. While experimental NMR data for this specific compound are not publicly available, computational methods serve as a powerful tool for predicting chemical shifts and coupling constants.
Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the ab initio prediction of NMR parameters. atlantis-press.comresearchgate.net These calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. By referencing these against a standard, typically tetramethylsilane (B1202638) (TMS), a predicted NMR spectrum can be generated. These predicted spectra are invaluable for distinguishing between isomers, such as 2-chloro-4-methylpyridin-3-amine and this compound, where the substitution patterns are similar.
For a definitive structural assignment, the predicted chemical shifts and coupling constants from computational models would be compared against experimentally obtained spectra. A strong correlation between the predicted and experimental data provides high confidence in the structural assignment.
To illustrate, the experimental NMR data for the related isomer, 2-chloro-3-amino-4-methylpyridine, is presented below. google.com Computational analysis for this compound would be expected to yield values that allow for a clear differentiation from this and other isomers.
Table 1: Experimental NMR Data for the Isomeric Compound 2-chloro-3-amino-4-methylpyridine google.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| ¹H | 7.5 | d, J=4.64 Hz |
| ¹H | 7.0 | d, J=4.28 Hz |
| ¹H | 5.25 | s (NH₂) |
| ¹H | 2.1 | s (CH₃) |
| ¹³C | 140.0 | |
| ¹³C | 136.2 | |
| ¹³C | 135.6 | |
| ¹³C | 131.9 | |
| ¹³C | 125.7 | |
| ¹³C | 19.0 |
X-ray Crystallography for Solid-State Structures
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.
No single crystal X-ray diffraction data has been reported for this compound. However, a study on its isomer, 2-chloro-4-methylpyridin-3-amine, reveals key structural features that can be anticipated for the target molecule. researchgate.net The analysis of 2-chloro-4-methylpyridin-3-amine shows that the pyridine ring is essentially planar. researchgate.net It is expected that this compound would also exhibit a planar pyridine ring. The precise bond lengths and angles of the substituents (the chloro group and the N-methylamino group) would be definitively determined through such an analysis.
The crystalline packing of molecules is significantly influenced by hydrogen bonding. In the case of this compound, the secondary amine (N-H) group is a hydrogen bond donor, and the pyridine nitrogen is a potential hydrogen bond acceptor.
The crystal structure of the isomeric 2-chloro-4-methylpyridin-3-amine demonstrates the formation of intermolecular N—H···N hydrogen bonds, which link the molecules into chains. researchgate.net A similar hydrogen bonding motif would be expected for this compound, where the amino proton of one molecule interacts with the pyridine nitrogen of a neighboring molecule. Additionally, an intramolecular N—H···Cl contact was observed in the isomer, which helps to stabilize the molecular conformation. researchgate.net The presence of a similar intramolecular interaction in this compound would depend on the specific solid-state conformation adopted.
Table 2: Hydrogen Bond Geometry for the Isomeric Compound 2-Chloro-4-methylpyridin-3-amine researchgate.net
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N—H···N | Data not provided | Data not provided | Data not provided | Data not provided |
| N—H···Cl | Data not provided | Data not provided | Data not provided | Data not provided |
(Specific geometric data was not available in the cited abstract, but the presence of these interactions was confirmed.)
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point and solubility. To date, there have been no published studies on the polymorphism of this compound. The investigation of its crystallization under various conditions would be necessary to determine if different crystalline forms can be produced.
Gas-Phase Spectroscopic Techniques for Molecular Structures (e.g., Photoionization Spectroscopy)
Gas-phase techniques are instrumental in studying the intrinsic properties of molecules without the influence of intermolecular interactions present in the solid or liquid states. While no photoionization spectroscopy data is available for this compound, mass spectrometry, another gas-phase technique, provides valuable structural information.
For instance, in electron ionization mass spectrometry (EI-MS), the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound, this would appear as a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Subsequent fragmentation would likely involve the loss of the methyl group or other characteristic cleavages of the pyridine ring, providing further structural clues. Analysis of the related compound 4-chloro-N-methylaniline by GC-MS shows a prominent molecular ion, illustrating how this technique confirms the molecular mass of a similar structure. nih.gov
Chemical Reactivity and Potential Applications
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in 4-chloro-N-methylpyridin-3-amine is expected to exhibit reactivity typical of a substituted pyridine. The chlorine atom at the 4-position is a leaving group and can be displaced by strong nucleophiles in nucleophilic aromatic substitution reactions. researchgate.netvaia.com The electron-donating nature of the N-methylamino group at the 3-position would have a modest influence on the reactivity of the ring towards electrophilic substitution, which generally occurs at the positions not occupied by substituents.
Reactions Involving the Amino Group
The N-methylamino group can undergo a variety of reactions. It can be further alkylated or acylated. The nitrogen lone pair also imparts basic properties to the molecule.
Potential Applications in Medicinal Chemistry
Given the prevalence of the pyridine scaffold in drug discovery, this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules. The presence of both a reactive chlorine atom and a secondary amine provides two points for diversification, allowing for the creation of a library of compounds for screening against various biological targets.
Potential Role in Materials Science
Substituted pyridines have found applications in materials science, for example, as ligands in metal complexes or as components of organic light-emitting diodes (OLEDs). The specific electronic properties of this compound could make it a candidate for investigation in these areas, although no such studies have been reported.
Reactivity Profiles and Mechanistic Studies of 4 Chloro N Methylpyridin 3 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, particularly those bearing a halogen substituent. wikipedia.orgmasterorganicchemistry.comyoutube.com The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates nucleophilic attack, a characteristic that is central to the reactivity of 4-chloro-N-methylpyridin-3-amine. stackexchange.com
Substitution at the Halogenated Position
The chlorine atom at the C-4 position of this compound serves as a leaving group in SNAr reactions. This position is activated towards nucleophilic attack due to the electronic influence of the ring nitrogen. The stability of the intermediate formed upon nucleophilic addition is a key factor governing the reaction's feasibility. stackexchange.com For instance, attack at the C-2 and C-4 positions of the pyridine ring is generally favored because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing interaction that is not possible with attack at the C-3 position. stackexchange.com
Mechanism and Kinetics of Amination Reactions
The mechanism of SNAr reactions on chloropyridines typically involves a two-step addition-elimination sequence. youtube.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is characterized by the temporary disruption of the ring's aromaticity. youtube.com The rate-determining step is usually the initial attack by the nucleophile. masterorganicchemistry.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.
The kinetics of these amination reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Amines are particularly effective nucleophiles in these transformations. youtube.com
Electronic and Steric Effects on Reactivity
The reactivity of this compound in SNAr reactions is governed by both electronic and steric factors. The electron-withdrawing nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.com The position of the substituents also plays a crucial role. The ortho and para relationship of the chlorine atom to the ring nitrogen enhances its reactivity toward nucleophilic substitution. stackexchange.com
Steric hindrance around the reaction center can also affect the rate of reaction. While the methylamino group at the C-3 position introduces some steric bulk, the primary site of nucleophilic attack remains the C-4 position due to the activating effect of the ring nitrogen.
Electrophilic Substitution Reactions on the Pyridine Ring
While pyridines are generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom, such reactions can still occur under specific conditions. The nitrogen atom and the existing substituents on the ring will direct incoming electrophiles to specific positions. However, detailed studies focusing specifically on the electrophilic substitution patterns of this compound are not extensively documented in the readily available literature.
Organometallic Coupling Reactions
Organometallic coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions offer a versatile means to functionalize this compound at the chlorinated position. These methods are valued for their broad substrate scope and functional group tolerance. wikipedia.org
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used for the formation of biaryl compounds. organic-chemistry.org For this compound, a Suzuki coupling would enable the introduction of a variety of aryl or vinyl groups at the C-4 position. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org Employing this compound in a Sonogashira reaction would lead to the synthesis of 4-alkynyl-N-methylpyridin-3-amines. The reaction proceeds under mild conditions and is a powerful tool for constructing complex molecules. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher, classical methods for the synthesis of aryl amines due to its milder conditions and broader scope. wikipedia.org While this compound already possesses an amino group, the Buchwald-Hartwig reaction could theoretically be employed to introduce a different amino substituent at the C-4 position, or if applied to a di-halogenated precursor, could be used to selectively introduce an amino group. The development of specialized ligands has been crucial to the success and versatility of this reaction. rug.nl Highly regioselective Buchwald-Hartwig aminations have been demonstrated on dichloropyridines, allowing for the selective functionalization of one chloro position over another. researchgate.net
Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Typical Catalyst | Co-catalyst/Base | Substrate for C-4 Position | Product Type |
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Base (e.g., Na₂CO₃, K₃PO₄) | Aryl/Vinyl Boronic Acid | 4-Aryl/Vinyl-N-methylpyridin-3-amine |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Cu(I) salt, Amine Base | Terminal Alkyne | 4-Alkynyl-N-methylpyridin-3-amine |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃/Ligand | Strong Base (e.g., NaOt-Bu, LiHMDS) | Primary/Secondary Amine | 4-(Substituted amino)-N-methylpyridin-3-amine |
Other Metal-Mediated Transformations
While specific metal-mediated transformations for this compound are not extensively documented, the reactivity of the chloropyridine core suggests its utility in a variety of cross-coupling reactions. The chlorine atom at the 4-position of the pyridine ring makes it a suitable substrate for several metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
The reactivity of chloropyridines in such transformations is well-established. For instance, 2-chloropyridines can undergo cobalt-catalyzed cross-coupling with Grignard reagents to form C-C bonds. oup.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are also widely employed for the functionalization of halopyridines. researchgate.net These reactions typically involve the oxidative addition of the chloropyridine to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. youtube.com
Given this precedent, this compound is expected to participate in similar transformations. The presence of the N-methylamino group at the 3-position may influence the electronic properties of the pyridine ring and, consequently, its reactivity in these processes. The amino group could potentially coordinate to the metal catalyst, which might either facilitate or hinder the catalytic cycle depending on the specific reaction conditions and the nature of the catalyst and ligands employed.
A variety of metal catalysts could be employed for these transformations, with palladium complexes being particularly common. researchgate.net Other metals like nickel and cobalt have also shown efficacy in cross-coupling reactions involving chloropyridines. oup.comnih.gov The choice of catalyst, ligands, base, and solvent system would be crucial in optimizing the yield and selectivity of the desired transformation.
Table 1: Potential Metal-Mediated Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Potential Coupling Partner | Catalyst System (Example) | Expected Product Type |
| Suzuki-Miyaura | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄ / Base | Aryl- or vinyl-substituted N-methylpyridin-3-amine |
| Stille | Organostannane | Pd(PPh₃)₄ | Alkyl-, aryl-, or vinyl-substituted N-methylpyridin-3-amine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted N-methylpyridin-3-amine |
| Buchwald-Hartwig | Amine, alcohol, or thiol | Palladium or Nickel catalyst with a phosphine (B1218219) ligand / Base | Functionalized aminopyridine derivatives |
| Heck | Alkene | Pd(OAc)₂ / Phosphine ligand / Base | Alkenyl-substituted N-methylpyridin-3-amine |
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can occur at different sites within the molecule, primarily involving the pyridine ring, the N-methylamino group, or the chloro substituent.
Oxidation:
The N-methylamino group is susceptible to oxidation. The oxidation of N-methylamines can lead to various products, including N-oxides and N-demethylated compounds. nih.gov For instance, the oxidation of N,N-dimethylhydroxylamine by oxyhemoglobin results in the formation of a stable nitroxide radical. nih.gov In the context of this compound, oxidation could potentially lead to the corresponding N-oxide or the N-demethylated product, 4-chloropyridin-3-amine. The choice of oxidizing agent and reaction conditions would determine the outcome. Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for the N-oxidation of pyridines. abertay.ac.uk
The pyridine nitrogen can also be oxidized to an N-oxide. The oxidation of the pyridine ring generally deactivates it towards electrophilic substitution but can activate the positions ortho and para to the nitrogen for nucleophilic attack. abertay.ac.uk A patent describes the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) to its N-oxide using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. patsnap.com A similar approach could potentially be applied to this compound.
Reduction:
The reduction of this compound can lead to the removal of the chlorine atom (hydrodechlorination) or the reduction of the pyridine ring. Catalytic hydrogenation is a common method for the reduction of chloropyridines. oregonstate.edu Catalysts such as palladium on carbon (Pd/C) in the presence of a base are often effective for the hydrodehalogenation of aryl halides. oregonstate.edu In the case of this compound, this would yield N-methylpyridin-3-amine.
The pyridine ring itself can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like platinum or rhodium, or reduction with sodium in ethanol, can reduce the pyridine ring to a piperidine (B6355638) ring. uoanbar.edu.iq For this compound, this would result in the formation of N-methylpiperidin-3-amine, likely with concurrent loss of the chlorine substituent.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides valuable insights into the reaction mechanisms, transition states, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for these investigations.
Studies on related systems offer a glimpse into the potential applications of computational chemistry for this compound. For example, DFT calculations have been used to investigate the divergent reactivity of dihydroisoquinolines with Meldrum's acid, where the substituents on the dihydroisoquinoline ring dictate the reaction pathway. acs.org Similarly, computational studies could elucidate how the chloro and N-methylamino substituents on the pyridine ring of this compound influence its reactivity in various transformations.
Molecular orbital calculations have been employed to understand the substitution reactions of 2-chloropyridine (B119429) derivatives. These calculations can help verify the presence of intermediates, such as the Meisenheimer complex, and their influence on the reaction rate. researchgate.netnih.gov For this compound, computational modeling could predict the most likely sites for nucleophilic or electrophilic attack and rationalize the observed regioselectivity in its reactions.
Furthermore, computational studies can be used to model the transition states of various reactions, providing information about the activation energies and reaction kinetics. This can be particularly useful in understanding and optimizing catalytic cycles, such as those in metal-mediated cross-coupling reactions.
Acid-Base Equilibrium in Non-Aqueous and Diverse Solvent Systems (Theoretical Aspects)
The acid-base properties of this compound are influenced by the pyridine nitrogen and the exocyclic amino group. The pyridine nitrogen is basic and can be protonated, while the amino group can also exhibit basicity. The pKa value is a quantitative measure of this basicity.
Theoretical calculations, particularly using DFT and ab initio methods, have become increasingly reliable for predicting pKa values of organic molecules, including substituted pyridines. researchgate.netresearchgate.netacs.orgbas.bgpusan.ac.kr These calculations typically involve thermodynamic cycles that combine gas-phase and liquid-phase computations. researchgate.netacs.org The accuracy of the predicted pKa values is sensitive to the computational method, basis set, and the model used to describe the solvent. researchgate.netacs.orgbas.bg
For substituted pyridines, the pKa is influenced by the electronic effects of the substituents. The chlorine atom at the 4-position is electron-withdrawing through its inductive effect, which is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). Conversely, the N-methylamino group at the 3-position is electron-donating through resonance, which would tend to increase the basicity. The net effect on the pKa will be a balance of these opposing influences.
Theoretical studies have shown that the inclusion of explicit solvent molecules in the computational model can significantly improve the accuracy of pKa predictions. researchgate.net The acid-base equilibrium will also be highly dependent on the solvent system. In non-aqueous solvents, the relative acidities and basicities of compounds can differ significantly from their behavior in water due to differences in solvation energies of the neutral and protonated species. Computational models can be adapted to various solvent environments by adjusting the parameters of the continuum solvation model. acs.org
Table 2: Predicted pKa Values for Related Pyridine Derivatives (Illustrative)
| Compound | Experimental pKa (in water) | Predicted pKa (Theoretical, illustrative) | Reference |
| Pyridine | 5.23 | 4.58 (mono-hydrated) | researchgate.net |
| 4-Chloropyridine | 3.83 | - | - |
| 3-Aminopyridine (B143674) | 6.04 | - | - |
Note: The predicted pKa values are illustrative and depend on the specific computational methodology employed.
Role of 4 Chloro N Methylpyridin 3 Amine in Catalysis and Ligand Design
As a Ligand Precursor in Homogeneous Catalysis
The presence of nitrogen atoms with non-bonding electron pairs allows pyridine (B92270) derivatives to act as Lewis bases, coordinating to a wide variety of metal ions to form stable complexes. nih.gov These complexes are often employed as catalysts in a range of chemical transformations. The functional groups on the pyridine ring play a crucial role in modulating the coordination properties and, consequently, the catalytic behavior of the metal center. nih.govnih.gov
Design and Synthesis of Pyridine-Based Ligands
The synthesis of ligands from 3-aminopyridine (B143674) precursors is a well-established field. wikipedia.orgresearchgate.net For 4-chloro-N-methylpyridin-3-amine, the primary amine and the pyridine nitrogen are the key coordination sites. The chloro group at the 4-position and the N-methyl group introduce specific electronic and steric features.
Ligands can be designed to be monodentate, coordinating through the pyridine nitrogen, or they can be elaborated into multidentate structures. For example, the amino group can be functionalized to create bidentate or tridentate ligands, which often form more stable metal complexes. A common strategy involves the reaction of the amino group with other molecules to introduce additional coordinating arms.
While specific synthetic routes starting from this compound are not extensively documented in catalytic literature, general methods for aminopyridine functionalization are applicable. These can include:
Schiff Base Condensation: Reaction of the amino group with aldehydes or ketones to form imines, creating N,N'-type bidentate ligands.
Alkylation or Arylation: Introduction of alkyl or aryl groups containing other donor atoms (e.g., P, O, S) to the amino nitrogen.
Acylation: Reaction with acyl chlorides or anhydrides to form amides, which can then be further modified.
The presence of the chloro group offers an additional site for modification, for instance, through cross-coupling reactions, although this is generally more challenging than functionalizing the amino group.
Impact of Ligand Structure on Catalytic Activity and Selectivity
The substituents on a pyridine-based ligand have a profound impact on the catalytic performance of its metal complex by altering its electronic and steric properties. acs.orgwustl.edu
Electronic Effects: The electronic nature of the substituents on the pyridine ring directly influences the electron density at the metal center. nih.gov
Electron-donating groups (EDGs) , like the N-methylamino group, increase the electron density on the pyridine nitrogen. This strengthens the bond to the metal, making the metal center more electron-rich. This can be beneficial in oxidative addition steps in a catalytic cycle. In a study on palladium(II) complexes, ligands with higher basicity, resulting from electron-donating substituents, showed increased catalytic yields in certain reactions. acs.org
Electron-withdrawing groups (EWGs) , such as the chloro group, decrease the electron density on the pyridine nitrogen. This weakens the metal-ligand bond and makes the metal center more electrophilic, which can enhance its reactivity towards nucleophiles. Research on iron(III) pyridinophane complexes demonstrated that increasing the electron-withdrawing character of pyridine ring substituents led to a positive shift in the metal's redox potential. nih.gov
Steric Effects: The steric hindrance around the metal center, dictated by the size and position of the ligand's substituents, is a critical factor in controlling selectivity, particularly enantioselectivity in asymmetric catalysis. mdpi.com The N-methyl group and the chloro atom in this compound contribute to the steric bulk around the coordinating nitrogen atoms. This can influence the accessibility of substrates to the catalytic site and can be exploited to favor the formation of a specific product isomer. In some palladium-catalyzed cross-coupling reactions, steric hindrance from substituents at the 2 or 6 positions of the pyridine ring was found to influence catalytic efficiency. acs.org
The table below summarizes the expected influence of the substituents of this compound on the properties of a resulting metal catalyst.
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |
| N-methylamino | 3 | Electron-donating | Moderate | Increases electron density on the metal, potentially enhancing oxidative addition. |
| Chloro | 4 | Electron-withdrawing | Moderate | Decreases electron density on the metal, potentially enhancing nucleophilic attack. |
Potential as an Organocatalyst Scaffold
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Aminopyridines, most notably 4-(Dimethylamino)pyridine (DMAP), are highly effective nucleophilic catalysts for a wide range of reactions, including acylations. wikipedia.orgorganic-chemistry.org
This compound shares key structural features with DMAP, suggesting its potential as an organocatalyst. The nucleophilicity of the pyridine nitrogen is crucial for this type of catalysis. The N-methylamino group at the 3-position would enhance the basicity and nucleophilicity of the pyridine nitrogen through resonance, similar to the dimethylamino group in DMAP. wikipedia.org However, the electron-withdrawing chloro group at the 4-position would counteract this effect to some extent.
Studies on DMAP and its derivatives have shown that modifications to the pyridine ring can tune catalytic activity. mdpi.comresearchgate.net For instance, the catalytic activity of DMAP in the oxidation of methyl aromatics was found to be superior to that of pyridine or pyridines with electron-withdrawing groups. mdpi.com This suggests that while this compound could function as an organocatalyst, its efficiency might be modulated by the competing electronic effects of its substituents. The hydrochloride salt of DMAP has also been explored as a recyclable catalyst for acylation reactions, indicating a pathway for developing more sustainable catalytic systems based on aminopyridines. organic-chemistry.orgacs.org
Mechanistic Insights into Catalytic Cycles Involving Derivatives
The mechanism of a catalytic reaction involving a derivative of this compound would be highly dependent on the nature of the metal and the specific transformation. However, general principles from studies on similar pyridine-based catalysts can provide insights. acs.orgnih.govresearchgate.net
In homogeneous catalysis involving transition metals, the ligand plays a critical role in every step of the catalytic cycle, including:
Oxidative Addition: The electronic properties of the pyridine ligand, influenced by the chloro and N-methylamino groups, would affect the rate of this step. An electron-rich metal center, promoted by the N-methylamino group, would favor oxidative addition.
Transmetalation: In cross-coupling reactions, the ligand's steric and electronic properties can influence the efficiency of the transmetalation step.
Reductive Elimination: This final step, which releases the product and regenerates the catalyst, is also sensitive to the electronic environment of the metal center.
Mechanistic studies on iron pyridine(diimine) catalysts for C-H borylation have highlighted the importance of the ligand in stabilizing reactive intermediates and preventing catalyst deactivation. nih.gov Similarly, in CO2 reduction catalyzed by cobalt and iron quaterpyridine complexes, the interaction between the metal and the pyridine ligand was found to be a key driver of the reaction pathway. acs.org
If used as an organocatalyst in an acylation reaction, a derivative of this compound would likely follow a mechanism similar to that of DMAP. This involves the nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the substrate (e.g., an alcohol), leading to the acylated product and regeneration of the catalyst. wikipedia.org
Applications in Advanced Organic Synthesis and Scaffold Construction
Key Building Block in the Synthesis of Complex Molecules
There is no specific information available in the search results detailing the role of 4-chloro-N-methylpyridin-3-amine as a key building block in the synthesis of complex molecules.
Intermediacy in the Synthesis of Heterocyclic Scaffolds for Research Purposes (e.g., Pyrazolo[1,5-a]pyrimidines)
No documented evidence was found in the search results that describes the use of this compound as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines.
Computational Chemistry and Theoretical Investigations of 4 Chloro N Methylpyridin 3 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of properties, from the geometry of the ground state to the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying a variety of chemical systems. researchgate.net DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable, or ground state, conformation.
For a molecule like 4-chloro-N-methylpyridin-3-amine, DFT calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the methylamino and chloro substituents. For instance, in a study of the related molecule 2-chloro-4-methylpyridin-3-amine, the pyridine ring was found to be essentially planar. nbinno.com Similar planarity would be expected for the pyridine core of this compound.
Table 1: Representative Predicted Ground State Properties for a Substituted Pyridine
| Parameter | Predicted Value |
| Total Energy | Varies with basis set and functional |
| Dipole Moment | Varies with basis set and functional |
| C-C Bond Lengths (ring) | ~1.38 - 1.40 Å |
| C-N Bond Lengths (ring) | ~1.33 - 1.37 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length (amine) | ~1.38 Å |
| N-C Bond Length (methyl) | ~1.45 Å |
Note: The values in this table are illustrative and based on typical bond lengths in similar heterocyclic compounds. Actual calculated values for this compound would require specific DFT calculations.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.netuantwerpen.be The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. uantwerpen.be A smaller gap suggests higher reactivity. nih.gov
In a theoretical study of this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the amino group, indicating these as the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the pyridine ring, particularly near the electron-withdrawing chlorine atom, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of its expected reactivity. For example, studies on similar aromatic amines have shown how substituent effects can modulate this energy gap. uantwerpen.be
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine
| Orbital | Energy (eV) |
| HOMO | -6.5 to -5.5 |
| LUMO | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These energy ranges are typical for stable organic molecules and are for illustrative purposes only. Specific calculations for this compound are required for precise values.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. uantwerpen.be It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uantwerpen.be This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. uantwerpen.beresearchgate.net
For this compound, NBO analysis would quantify the electron density on each atom, providing insight into the natural atomic charges. It would also reveal the nature of the bonds, such as the polarization of the C-Cl bond and the C-N bonds. Furthermore, NBO analysis can identify and quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it would likely show significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the pyridine ring, a key factor in the electronic properties of aromatic amines.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net
An MEP map of this compound would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the amino group, confirming these as likely sites for protonation and electrophilic attack. The area around the chlorine atom and the hydrogen atoms of the methyl group would likely show a more positive potential (blue or green), indicating them as potential sites for nucleophilic interaction. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, taking into account temperature and solvent effects. By simulating the motion of atoms and molecules, MD can reveal the flexibility of the molecule, the stability of different conformers, and how it interacts with its environment.
For this compound, MD simulations could be used to study the rotation of the methyl group and the dynamics of the amino group. It would also provide insight into how the molecule interacts with solvent molecules, which can be crucial for understanding its behavior in solution. Such simulations are particularly useful for larger, more flexible molecules, but can also provide valuable information for smaller molecules by revealing the accessible conformational states and their relative populations.
Predictive Modeling of Reactivity and Selectivity
The data generated from quantum chemical calculations and molecular dynamics simulations can be used to build predictive models of a molecule's reactivity and selectivity in chemical reactions. By understanding the electronic and steric properties of this compound, it is possible to rationalize and predict its behavior in various chemical transformations.
For example, the calculated atomic charges and MEP map can help predict the regioselectivity of electrophilic aromatic substitution reactions. The HOMO and LUMO energies can be used to assess its potential as a reactant in cycloaddition reactions or as a ligand in organometallic chemistry. While specific predictive models for this compound have not been reported, the theoretical framework exists to develop such models, which would be highly beneficial for its application in chemical synthesis.
Theoretical Studies on Aromaticity and Electronic Delocalization in the Pyridine Ring
The aromaticity and electronic properties of the pyridine ring are fundamental to its chemical behavior and are significantly influenced by the nature and position of its substituents. Pyridine, an isoelectronic analogue of benzene (B151609), is an aromatic heterocyclic compound with a delocalized π-electron system. numberanalytics.comnumberanalytics.com The nitrogen atom in the ring is more electronegative than carbon, leading to an uneven distribution of electron density and a lower reactivity towards electrophilic aromatic substitution compared to benzene. numberanalytics.comgcwgandhinagar.com
Theoretical investigations into this compound would focus on how the chloro and N-methylamino substituents modulate the electronic landscape of the parent pyridine ring. The aromaticity of such a substituted pyridine can be quantitatively assessed using various computational methods. These methods include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the equalization of bond lengths, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to gauge the extent of the aromatic ring current. nih.gov
The substituents at the C4 and C3 positions introduce competing electronic effects:
4-Chloro Substituent: The chlorine atom acts as an electron-withdrawing group via induction due to its high electronegativity. It also possesses lone pairs that can participate in resonance, donating electron density to the ring. For halogens, the inductive effect typically dominates, deactivating the ring. nih.gov
3-N-Methylamino Substituent: The amino group is a strong electron-donating group through resonance, where the nitrogen lone pair delocalizes into the π-system of the pyridine ring. This effect generally increases the electron density of the ring, making it more susceptible to electrophilic attack.
Computational studies, such as those employing Density Functional Theory (DFT), would be essential to resolve the net effect of these substituents on the ring's electronic structure. Molecular orbital theory calculations can reveal the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing chloro group would lower the LUMO energy, thereby narrowing the HOMO-LUMO gap. This gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.
The table below summarizes the expected electronic influence of the individual substituents on the pyridine ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring |
| -Cl | 4 | -I (Withdrawing) | +R (Donating) | Net Electron-Withdrawing |
| -NHCH₃ | 3 | -I (Withdrawing) | +R (Donating) | Net Electron-Donating |
The interplay of these effects determines the precise electron density at each position of the pyridine ring, influencing its aromatic character and reactivity profile.
Computational Ligand-Biomolecule Interaction Studies (Focus on Molecular Recognition Principles and Binding Hypotheses)
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, computational methods can be used to generate robust binding hypotheses against various biological targets. Such studies are foundational in drug discovery, providing insights into how a ligand might be recognized by a protein's active site. The principles of these interactions can be inferred from studies on structurally related molecules, such as other substituted pyridine derivatives. asiapharmaceutics.infonih.govnih.gov
Molecular docking simulations would place this compound into the binding pocket of a target biomolecule to predict its preferred orientation and binding affinity. The binding hypothesis would be built upon the key structural features of the molecule and their potential non-covalent interactions with amino acid residues.
Key Molecular Recognition Features and Binding Hypotheses:
Hydrogen Bonding: The N-methylamino group and the pyridine ring nitrogen are primary sites for hydrogen bonding. The amino nitrogen can act as a hydrogen bond donor, while the lone pair on the pyridine nitrogen (pKa ~5.5) can act as a hydrogen bond acceptor, often interacting with acidic residues like aspartic acid or glutamic acid. gcwgandhinagar.comnih.gov
Halogen Bonding: The chlorine atom at the C4 position can participate in halogen bonding. This is a non-covalent interaction where the electropositive region (σ-hole) on the halogen atom interacts favorably with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or tyrosine.
π-Interactions: The aromatic pyridine ring can engage in several π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues like lysine (B10760008) or arginine.
Hydrophobic Interactions: The methyl group on the amine provides a small hydrophobic patch that can interact with nonpolar pockets within the active site, contributing to binding affinity.
A hypothetical binding mode might involve the pyridine ring anchoring the molecule in a pocket through π-stacking, while the N-methylamino and chloro groups form specific, directional interactions with polar or halogen-bond-accepting residues, respectively, to confer binding specificity and affinity. Molecular dynamics (MD) simulations could further refine these docking poses, providing information on the stability of the ligand-protein complex and the energetic contributions of key interacting residues over time. nih.govnih.gov
The table below outlines the potential interactions that could form the basis of a molecular recognition hypothesis for this compound.
| Functional Group of Ligand | Potential Interacting Partner (Amino Acid Residue) | Type of Interaction |
| Pyridine Ring Nitrogen | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bond (Acceptor) |
| N-H of Amino Group | Aspartate, Glutamate, Backbone Carbonyl | Hydrogen Bond (Donor) |
| Aromatic Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine | π-π Stacking, Hydrophobic |
| 4-Chloro Substituent | Backbone Carbonyl, Serine, Threonine | Halogen Bond |
| N-Methyl Group | Alanine, Valine, Leucine, Isoleucine | Hydrophobic Interaction |
These computational approaches are instrumental in generating initial hypotheses for how this compound interacts with biological targets, guiding further experimental validation and optimization in medicinal chemistry programs.
Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices
Chromatographic Separations for Complex Reaction Mixtures
Chromatographic techniques are fundamental in separating 4-chloro-N-methylpyridin-3-amine from starting materials, byproducts, and other impurities frequently encountered in synthetic reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyridine (B92270) derivatives due to its high resolution and sensitivity. researchgate.net Developing a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector. A reversed-phase approach is commonly employed, utilizing a C18 column. ptfarm.pl
The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. ptfarm.plhelixchrom.com For instance, a method could use an isocratic elution with a mixture of acetonitrile and a phosphate buffer at a specific ratio. ptfarm.pl UV detection is commonly used, with the wavelength set to an absorbance maximum of the pyridine ring to ensure high sensitivity. ptfarm.pl Method validation according to ICH guidelines is essential to ensure the method is specific, accurate, precise, and robust. researchgate.net
| Parameter | Typical Condition |
| Column | C18 (Octadecyl) |
| Mobile Phase | Acetonitrile/Phosphate Buffer |
| Detection | UV at an appropriate wavelength (e.g., 275 nm) helixchrom.com |
| Flow Rate | 1.0 mL/min helixchrom.com |
Table 1: Illustrative HPLC Method Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While some pyridine derivatives can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS), less volatile or more polar compounds like this compound often require derivatization to improve their chromatographic behavior. nih.goviu.edu Derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. iu.edu
Silylation is a common derivatization technique where active hydrogen atoms in the amine group are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. iu.edu Another approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which forms stable and volatile derivatives. iu.edusigmaaldrich.com The resulting derivatives can then be separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer. nih.gov The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivatized molecule, aiding in its definitive identification. nih.gov
Hyphenated Techniques for In-Situ Structural Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the in-situ structural characterization of compounds in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This allows for the direct identification of this compound in a reaction mixture without the need for prior isolation. nih.gov Tandem mass spectrometry (MS/MS) can further enhance structural elucidation by providing fragmentation data of the parent ion. nih.gov
For unambiguous structure determination, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can be employed. nih.gov This technique provides detailed structural information, including the connectivity of atoms, which is invaluable for identifying novel compounds or for characterizing impurities with unknown structures. nih.gov
Derivatization Reagents in Analytical Chemistry for Enhanced Detection
Derivatization is a chemical modification process used to enhance the detectability of an analyte. researchgate.net For compounds like this compound, derivatization can be employed to introduce a chromophore or fluorophore, thereby increasing its response to UV-Visible or fluorescence detectors. researchgate.net
Several reagents are available for derivatizing primary and secondary amines. For instance, dansyl chloride reacts with amines to produce highly fluorescent derivatives. researchgate.net Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also imparts fluorescence to the analyte. researchgate.net The choice of derivatization reagent depends on the specific analytical detector being used and the reactivity of the functional groups on the target molecule. nih.gov For mass spectrometry, derivatization can improve ionization efficiency. mdpi.com For example, 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate has been used to derivatize hydroxyl groups, increasing detection sensitivity in LC-MS/MS analysis. nih.gov
| Derivatization Reagent | Functional Group Targeted | Detection Method Enhanced |
| Dansyl Chloride | Amines | Fluorescence researchgate.net |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amines | Fluorescence researchgate.net |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls | GC-MS iu.edu |
| Trifluoroacetic anhydride (TFAA) | Amines, Alcohols | GC-MS iu.edu |
| 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate | Hydroxyls | LC-MS/MS nih.gov |
Table 2: Common Derivatization Reagents and Their Applications
Quantitative Analysis in Research and Development Settings
Accurate quantification of this compound is crucial in research and development for determining reaction yields, assessing product purity, and for quality control purposes. HPLC is the most common technique for quantitative analysis. researchgate.net
A validated HPLC method with an appropriate internal or external standard is used for quantification. A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. ptfarm.pl It is essential to demonstrate the linearity, accuracy, precision, and robustness of the method to ensure reliable quantitative results. researchgate.net For instance, a patent for the preparation of a related compound, 3-amino-2-chloro-4-methylpyridine, mentions the use of HPLC analysis with peak area basis for purity assessment. google.com
Future Research Directions and Emerging Paradigms for 4 Chloro N Methylpyridin 3 Amine Derivatives
Exploration of Novel Reaction Pathways and Catalytic Systems
The functionalization of pyridines, including derivatives of 4-chloro-N-methylpyridin-3-amine, is a cornerstone of modern synthetic chemistry. Future efforts will likely focus on discovering more efficient, selective, and sustainable reaction pathways.
A key area of development is the advancement of catalytic systems for cross-coupling reactions. While palladium-catalyzed reactions are well-established for forming C-N and C-C bonds, research is ongoing to develop new ligands and catalysts that offer improved reactivity and broader substrate scope. acs.orgsigmaaldrich.com For instance, new biaryldialkylphosphine ligands have demonstrated high efficiency and stability in C–N cross-coupling reactions, even enabling the use of challenging substrates like aryl mesylates. nih.gov Such advancements could allow for the direct and selective monoarylation of the amino group in this compound derivatives under milder conditions. nih.gov
Furthermore, transition-metal-free reaction pathways are gaining traction. Methods like the Chichibabin-type coupling of halo-azaarenes with Grignard reagents present an alternative to traditional metal-catalyzed processes. acs.org Exploration into C-H activation is another promising frontier. acs.org Direct functionalization of the pyridine (B92270) ring by activating a C-H bond would provide a more atom-economical approach to creating complex derivatives, bypassing the need for pre-functionalized starting materials.
| Catalytic Approach | Description | Potential Application for this compound | Reference |
| Improved Pd-Catalysis | Development of new phosphine (B1218219) ligands (e.g., biaryldialkylphosphines) for greater efficiency and stability in C-N cross-coupling. | More efficient synthesis of arylated derivatives at the amine position, potentially with lower catalyst loadings. | sigmaaldrich.comnih.gov |
| C-H Activation | Direct functionalization of C-H bonds on the pyridine ring, catalyzed by transition metals like palladium. | A more atom-economical route to introduce new substituents onto the pyridine core without prior halogenation. | acs.org |
| Transition-Metal-Free Coupling | Reactions that do not require a metal catalyst, such as using Grignard reagents for coupling. | Greener synthesis alternatives that avoid potentially toxic and expensive metal catalysts. | acs.org |
Design of Advanced Computational Models for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating chemical research. For derivatives of this compound, advanced computational models can predict a wide range of properties, from reactivity to biological activity, thereby guiding experimental work.
Density Functional Theory (DFT) is a powerful method for elucidating electronic structure and predicting reactivity. nih.govresearchgate.net DFT calculations can be used to model reaction mechanisms, such as the divergent pathways in reactions involving dihydroisoquinolines and Meldrum's acid, by analyzing the stereoelectronic properties of intermediates. acs.org For this compound derivatives, DFT could predict the most likely sites for electrophilic or nucleophilic attack, assess the stability of reaction intermediates, and calculate spectroscopic properties to aid in characterization. nih.govunits.it
Machine learning is also emerging as a transformative tool for predicting chemical properties and reaction outcomes. rsc.org By training models on large datasets of chemical reactions, it's possible to predict the regio- and site-selectivity of reactions with a high degree of accuracy. rsc.org Such models could be applied to predict the outcome of various functionalization reactions on the this compound scaffold, saving significant time and resources in the lab. acs.org Furthermore, computational docking simulations can predict how these molecules might bind to biological targets like enzymes, which is crucial for drug discovery efforts. nih.gov
| Computational Method | Application | Relevance to this compound Derivatives | Reference |
| Density Functional Theory (DFT) | Elucidating electronic structure, reaction mechanisms, and predicting spectroscopic properties. | Understanding reactivity, stability of intermediates, and identifying the most favorable reaction pathways. | nih.govresearchgate.netacs.org |
| Molecular Docking | Simulating the binding of a molecule to the active site of a biological target. | Predicting potential biological activity and guiding the design of new therapeutic agents. | nih.gov |
| Machine Learning | Predicting reaction outcomes, including regio- and site-selectivity, based on large datasets. | Accelerating the discovery of new reactions and optimizing synthetic routes by predicting successful transformations. | rsc.orgacs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of chemical libraries and the optimization of reaction conditions can be significantly accelerated through the use of flow chemistry and automated synthesis platforms. chemspeed.comsigmaaldrich.com These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. ethernet.edu.etacs.org
Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over temperature, pressure, and reaction time. rsc.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. ethernet.edu.etrsc.org For the synthesis of heterocyclic compounds like pyridine derivatives, flow chemistry can lead to higher yields and cleaner reaction profiles. ethernet.edu.etkit.edu The ability to operate at superheated conditions in flow reactors can dramatically increase reaction rates. acs.org
Automated synthesis platforms can perform numerous reactions in parallel, making them ideal for creating libraries of compounds for screening purposes. chemspeed.comsigmaaldrich.comnih.gov These platforms can be integrated with analytical tools for real-time reaction analysis, allowing for rapid optimization of reaction conditions. nih.gov The generation of diverse libraries of this compound derivatives could be greatly streamlined using these automated systems, facilitating high-throughput screening for applications in drug discovery or materials science. nih.govresearchgate.net
| Technology | Advantages | Application to this compound | Reference |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved yields, and scalability. | Safer and more efficient synthesis of derivatives, especially for exothermic or hazardous reactions. | ethernet.edu.etacs.orgrsc.org |
| Automated Synthesis | High-throughput experimentation, rapid library generation, and accelerated reaction optimization. | Rapid creation of diverse libraries of derivatives for screening in drug discovery and materials science. | chemspeed.comnih.govnih.gov |
| Stopped-Flow Reactors | Combines advantages of batch and flow, allowing for minimal reagent use and flexible reaction times. | Economical synthesis of compound libraries for initial screening and optimization studies. | nih.gov |
Development of Supramolecular Assemblies Incorporating Pyridylamino Moieties
The pyridylamino moiety present in this compound is an excellent building block for the construction of supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding and metal coordination.
The pyridine nitrogen atom is a classic coordination site for metal ions, enabling the formation of metal-organic frameworks (MOFs). rsc.orgelsevierpure.com MOFs are porous materials with applications in gas storage, catalysis, and sensing. By incorporating derivatives of this compound as ligands or "struts," it may be possible to create novel MOFs with tailored properties. northwestern.edunih.govnih.gov For example, the electronic properties of the framework could be tuned by the substituents on the pyridine ring. The self-assembly of flexible pyridylamino ligands with metal acceptors can lead to the formation of discrete molecular cages or triangles. nih.gov
Hydrogen bonding is another powerful tool for directing the assembly of supramolecular structures. The N-H group of the amine and the pyridine nitrogen can both act as hydrogen bond donors or acceptors. researchgate.netmdpi.comnih.gov This can lead to the formation of intricate one-, two-, or three-dimensional networks in the solid state. researchgate.net The specific arrangement of these networks is influenced by the steric and electronic properties of the molecule and the presence of any co-formers. The study of these interactions is crucial for crystal engineering and the design of materials with specific physical properties.
| Assembly Type | Key Interactions | Potential Application | Reference |
| Metal-Organic Frameworks (MOFs) | Coordination of the pyridine nitrogen to metal ions. | Gas storage, catalysis, sensing, and light-harvesting. | rsc.orgelsevierpure.comnorthwestern.edu |
| Hydrogen-Bonded Networks | N-H···N and other hydrogen bonds between molecules. | Crystal engineering, design of materials with specific thermal or optical properties. | units.itresearchgate.netmdpi.com |
| Supramolecular Cages/Assemblies | Self-assembly of ligands and metal centers into discrete, complex structures. | Host-guest chemistry, molecular recognition, and catalysis. | nih.govnih.govcanterbury.ac.nz |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
